molecular formula C16H15ClO3 B11996881 2-[(4-Chloro-3-methylphenoxy)methyl]-4-methoxybenzaldehyde CAS No. 329222-79-9

2-[(4-Chloro-3-methylphenoxy)methyl]-4-methoxybenzaldehyde

Cat. No.: B11996881
CAS No.: 329222-79-9
M. Wt: 290.74 g/mol
InChI Key: BKXHVDMJIUXEOJ-UHFFFAOYSA-N
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Description

2-[(4-Chloro-3-methylphenoxy)methyl]-4-methoxybenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a chloro-substituted phenoxy group and a methoxybenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chloro-3-methylphenoxy)methyl]-4-methoxybenzaldehyde typically involves the reaction of 4-chloro-3-methylphenol with formaldehyde to form the corresponding phenoxy derivative. This intermediate is then reacted with 4-methoxybenzaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the phenoxy linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chloro-3-methylphenoxy)methyl]-4-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Chloro-3-methylphenoxy)methyl]-4-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Chloro-3-methylphenoxy)methyl]-4-methoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The phenoxy and methoxy groups may also contribute to the compound’s overall biological activity by interacting with hydrophobic regions of target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-chloro-3-methylphenoxy)propanoate
  • (4-Chloro-2-methylphenoxy)acetic acid
  • 2-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid

Uniqueness

2-[(4-Chloro-3-methylphenoxy)methyl]-4-methoxybenzaldehyde is unique due to the presence of both a chloro-substituted phenoxy group and a methoxybenzaldehyde moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

329222-79-9

Molecular Formula

C16H15ClO3

Molecular Weight

290.74 g/mol

IUPAC Name

2-[(4-chloro-3-methylphenoxy)methyl]-4-methoxybenzaldehyde

InChI

InChI=1S/C16H15ClO3/c1-11-7-15(5-6-16(11)17)20-10-13-8-14(19-2)4-3-12(13)9-18/h3-9H,10H2,1-2H3

InChI Key

BKXHVDMJIUXEOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)OC)C=O)Cl

Origin of Product

United States

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